MNI-caged-NMDA

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

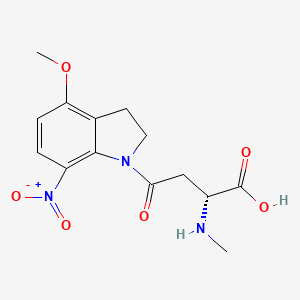

MNI-caged-NMDA is a form of NMDA (N-methyl-D-aspartate) that is caged with the photosensitive 4-methoxy-7-nitroindolinyl group . It stoichiometrically releases chirally pure NMDA . It is suitable for uncaging with 300-380 nm excitation . Improved localization can be achieved by uncaging at 405 nm (with mM concentration of caged compound in the bath solution) .

Molecular Structure Analysis

The chemical name of MNI-caged-NMDA is ®-α-Methylamino-2,3-dihydro-4-methoxy-7-nitro-γ-oxo-1H-indole-1-butanoic acid . Its molecular formula is C14H17N3O6 and it has a molecular weight of 323.3 .

Chemical Reactions Analysis

MNI-caged-NMDA rapidly and efficiently releases L-glutamate by photolysis (300 - 380 nm excitation) with a quantum yield in the 0.065-0.085 range . Wide-field photolysis in cerebellar interneurons produced a fast-rising sustained activation of NMDA receptors, and localized laser photolysis gave a fast, transient response .

Physical And Chemical Properties Analysis

MNI-caged-NMDA is soluble to 5 mM in water with gentle warming and to 100 mM in DMSO . It should be stored at -20°C .

Aplicaciones Científicas De Investigación

Investigation of Fast Synaptic Receptors

MNI-caged-NMDA is used in experimental neuroscience to isolate post-synaptic receptor activation from presynaptic processes . It is particularly useful for studying fast synaptic glutamate receptors due to its sub-microsecond release times .

Pharmacological Dissection of Signaling Pathways

The compound is used to dissect signaling pathways in neuroscience research . By selectively activating receptors, researchers can study the effects of specific signaling pathways in detail .

Photostimulation/Inhibition in Neural Networks

MNI-caged-NMDA is used for photostimulation and inhibition in neural networks . This allows researchers to control the activity of specific neurons, providing insights into how neural networks function .

Study of Glutamate Receptor Subtypes

MNI-caged-NMDA is used to make caged ligands specific for glutamate receptor subtypes . This allows researchers to study the function of specific glutamate receptor subtypes in detail .

5. Research on Drug Addiction and Craving MNI-caged-NMDA has been used in studies investigating the mechanisms of drug addiction and craving . For example, it has been used to study the role of NMDA receptors in the incubation of cocaine craving .

Development of Neuropharmacological Agents

MNI-caged-NMDA is used in the development of neuropharmacological agents . Its properties, such as water solubility, stability at neutral pH, and resistance to hydrolysis, make it a valuable tool in the development of drugs targeting neuronal glutamate receptors and transporters .

Mecanismo De Acción

Target of Action

The primary target of MNI-caged-NMDA is the NMDA receptor , a type of ionotropic glutamate receptor . The NMDA receptor plays a crucial role in synaptic transmission and plasticity, which are essential for learning and memory .

Mode of Action

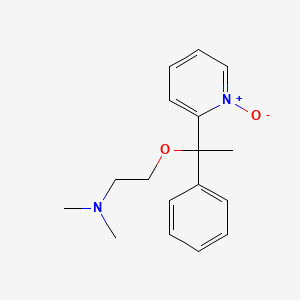

MNI-caged-NMDA is a form of NMDA that is caged with the photosensitive 4-methoxy-7-nitroindolinyl (MNI) group . Upon exposure to light (300-380 nm excitation), the caging group is removed, and NMDA is released stoichiometrically . This uncaging process allows for precise spatial and temporal control of NMDA receptor activation .

Biochemical Pathways

The released NMDA binds to and activates the NMDA receptor, leading to an influx of calcium ions . This calcium influx triggers various downstream biochemical pathways, including those involved in synaptic plasticity . For instance, it can lead to long-term potentiation or depression of NMDA receptor-mediated synaptic transmission, which significantly impacts synapse function and information transfer in several brain areas .

Pharmacokinetics

The pharmacokinetic properties of MNI-caged-NMDA are largely determined by its caged nature. The compound is soluble to 5 mM in water with gentle warming and to 100 mM in DMSO . Upon light-induced uncaging, NMDA is released and can interact with its target receptors . .

Result of Action

The activation of NMDA receptors by the released NMDA results in a fast-rising, sustained activation of these receptors . This activation can lead to changes in neuronal excitability and synaptic strength, contributing to processes such as learning and memory .

Action Environment

The action of MNI-caged-NMDA is influenced by various environmental factors. The efficiency of uncaging and subsequent NMDA release is dependent on the wavelength of light used . Furthermore, the compound’s action may be influenced by the local concentration of the compound, the presence of other neurotransmitters, and the specific cellular and synaptic environment .

Propiedades

IUPAC Name |

(2R)-4-(4-methoxy-7-nitro-2,3-dihydroindol-1-yl)-2-(methylamino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O6/c1-15-9(14(19)20)7-12(18)16-6-5-8-11(23-2)4-3-10(13(8)16)17(21)22/h3-4,9,15H,5-7H2,1-2H3,(H,19,20)/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUCRWOILMOHLGD-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CC(=O)N1CCC2=C(C=CC(=C21)[N+](=O)[O-])OC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H](CC(=O)N1CCC2=C(C=CC(=C21)[N+](=O)[O-])OC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-tert-Butyl (1-((1-(3,5-bis(trifluoromethyl)benzyl)-2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamoyl)cyclopropyl)carbamate](/img/structure/B565770.png)

![Tert-butyl (2Z)-2-[(3aS,4S,7aS)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ylidene]acetate](/img/structure/B565778.png)